molecular formula C20H16O4 B2660252 4-(7-methoxy-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one CAS No. 637752-25-1

4-(7-methoxy-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one

Cat. No. B2660252
CAS RN: 637752-25-1
M. Wt: 320.344
InChI Key: ITJUHOHQPOSVHW-UHFFFAOYSA-N
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Description

4-(7-methoxy-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one, also known as a compound X, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of flavonoids, which are known for their diverse biological activities.

Scientific Research Applications

Compound X has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, compound X has been shown to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including the regulation of cell cycle progression and modulation of signaling pathways. In neuroprotection, compound X has been found to have antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation. In anti-inflammatory therapy, compound X has been shown to inhibit the production of inflammatory cytokines and reduce the severity of inflammation in various animal models.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. In cancer cells, compound X has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce cell cycle arrest, which leads to the inhibition of cell proliferation. In neuroprotection, compound X has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. In anti-inflammatory therapy, compound X has been shown to inhibit the activation of NF-κB and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the activation of antioxidant and detoxification enzymes, and the reduction of inflammation. These effects are mediated through the modulation of various signaling pathways and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One of the advantages of using compound X in lab experiments is its potential for diverse biological activities, which can be studied in various cell lines and animal models. Another advantage is its synthetic nature, which allows for the production of large quantities of the compound for research purposes. However, one of the limitations of using compound X is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on compound X, including the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, the development of analogs and derivatives of compound X can lead to the discovery of more potent and selective compounds with diverse biological activities. Furthermore, the elucidation of the mechanism of action of compound X can provide insights into the development of novel therapies for various diseases.
Conclusion:
In conclusion, compound X is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its diverse biological activities, including the inhibition of cell proliferation, the induction of apoptosis, and the activation of antioxidant and detoxification enzymes, make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential applications in various diseases.

Synthesis Methods

Compound X can be synthesized through a multi-step process that involves the condensation of 2-hydroxyacetophenone and 2-methyl-4-methoxybenzaldehyde, followed by cyclization and demethylation reactions. The final product is obtained through purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

4-(7-methoxy-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-11-7-8-14-15(10-18(21)24-19(14)12(11)2)17-9-13-5-4-6-16(22-3)20(13)23-17/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJUHOHQPOSVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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